molecular formula C23H23N5 B14966245 4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B14966245
M. Wt: 369.5 g/mol
InChI Key: BHSPANLKZGVOIK-UHFFFAOYSA-N
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Description

4-Benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a piperidine ring substituted at the 4-position by a benzyl group. Its molecular formula is C₁₆H₁₇N₅, with a molecular weight of 279.34 g/mol (CAS: 23000-46-6) . The compound is synthesized via C–N cross-coupling reactions between pyrazolo[3,4-d]pyrimidine intermediates and benzyl-substituted piperidine derivatives, yielding products with high purity and stability .

Properties

Molecular Formula

C23H23N5

Molecular Weight

369.5 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H23N5/c1-3-7-18(8-4-1)15-19-11-13-27(14-12-19)22-21-16-26-28(23(21)25-17-24-22)20-9-5-2-6-10-20/h1-10,16-17,19H,11-15H2

InChI Key

BHSPANLKZGVOIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of 4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine and its analogues:

Compound Name Substituents/Modifications Key Features Biological Activity Synthesis Method References
Target Compound : this compound Benzyl group on piperidine High lipophilicity; potential CNS activity Under investigation (kinase inhibition) C–N cross-coupling with benzyl-piperidine
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Chlorine at pyrimidine 4-position Reactive intermediate for further substitutions Intermediate for anticancer agents Chlorination using POCl₃
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine hybrid Enhanced π-π stacking; fluorescence Anticancer screening Vilsmeier–Haack reaction
Phenyl 2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetate Piperazinyl acetamide Improved solubility; ester functionality Anti-inflammatory (NF-κB inhibition) Condensation with phenyl acetate
N-Substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides Amino benzamide substituent Hydrogen-bonding capacity Anti-inflammatory (NO, TNF-α inhibition) Ullmann coupling
1-(4-Methylbenzyl)-4-(4-o-tolyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Methylbenzyl and o-tolyl groups Steric hindrance; selective receptor binding GPR55 receptor modulation Suzuki-Miyaura coupling

Key Comparative Insights

Pharmacological Profile
  • Anti-inflammatory Activity: N-Substituted benzamides (e.g., compounds 63a/b) show potent inhibition of NO, TNF-α, and IL-6 via NF-κB and MAPK pathways . The target compound’s benzyl-piperidine group may enhance membrane permeability but lacks direct anti-inflammatory data.
  • Kinase Inhibition : Piperazine derivatives (e.g., 4-(4-benzhydrylpiperazin-1-yl) analogues) exhibit kinase inhibitory effects due to bulky substituents improving target affinity . The benzyl group in the target compound may mimic these effects.
Physicochemical Properties
  • Lipophilicity: The benzyl-piperidine group increases logP compared to sulfonyl () or amino-benzamide derivatives . This favors CNS penetration but may reduce aqueous solubility.
  • Stability : Fluorinated derivatives (e.g., 4-fluoro-benzoyl prolyl compounds) show enhanced metabolic stability due to fluorine’s electronegativity , whereas the target compound’s benzyl group may confer susceptibility to oxidative metabolism.

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